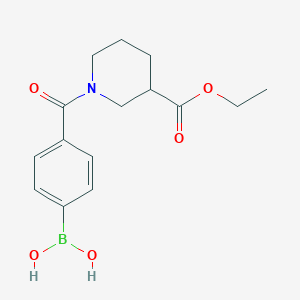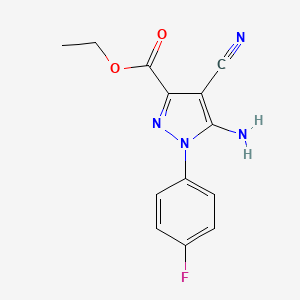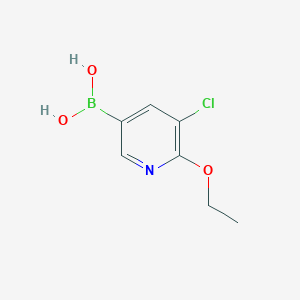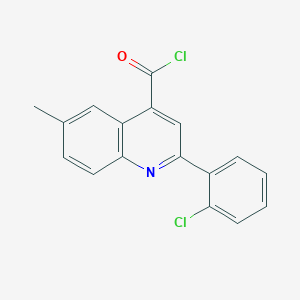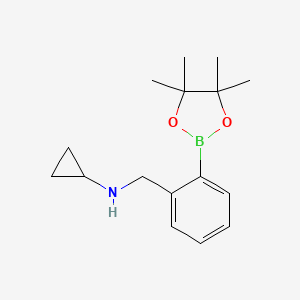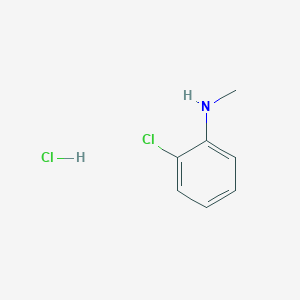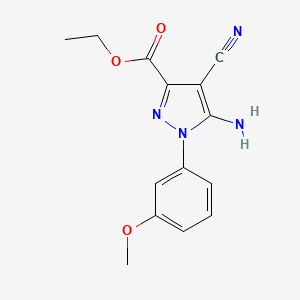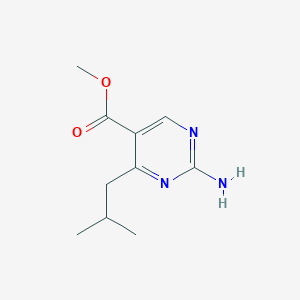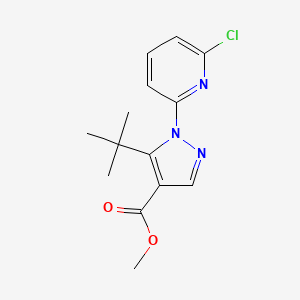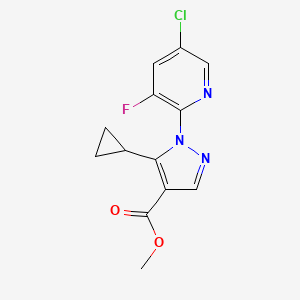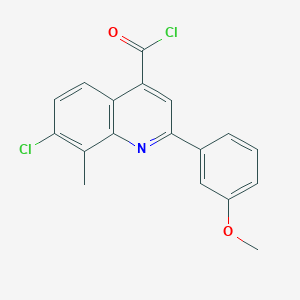
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .
Synthesis Analysis
The synthesis of heterocycles like coumarins has been considered for many organic and pharmaceutical chemists . This includes the recent research in synthesis methods of coumarin systems, investigating their biological properties .Molecular Structure Analysis
Molecular structures of synthesized compounds are confirmed by their physicochemical properties and spectral characteristics .Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods, including spectroanalytical data (NMR, IR and elemental) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound has been utilized as a precursor in the synthesis of various complex molecules. For instance, Patel et al. (2010) synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones from the lead molecule 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. These compounds were established through elemental analysis, IR, and NMR spectral data and screened for antifungal and antibacterial activities, showcasing the compound’s potential in medicinal chemistry research (Patel & Patel, 2010).
In another study, Pinilla et al. (2012) described the synthesis and molecular characterization of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. The X-ray powder diffraction data indicated that the compound crystallizes in an orthorhombic system, illustrating the compound's utility in crystallography and material science (Pinilla et al., 2012).
Photocyclization Studies
Sakurai et al. (2003) investigated the photocyclization of aryl-substituted N-Acyl-α-dehydroalanine derivatives. They found that the introduction of a methoxy group at the meta position on the styryl benzene ring dramatically affected the excited-state cyclization pathway, leading to the preferential formation of certain quinolinone and isoquinoline derivatives. This study provides insights into the effects of substituents like methoxyphenyl groups on photocyclization reactions, indicating the compound’s role in photochemical studies (Sakurai et al., 2003).
Derivative Formation and Applications
Zheng et al. (2009) reported an efficient synthetic route to derivatives of the compound, specifically focusing on 1-chloro-6-methoxy-isoquinolin-3-ol. The method they developed provided a better overall yield than previously reported routes and was less hazardous and more reproducible, highlighting the compound's significance in synthetic chemistry and the improvement of synthetic methods (Zheng et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-10-15(19)7-6-13-14(18(20)22)9-16(21-17(10)13)11-4-3-5-12(8-11)23-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKJNXCJORAQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



